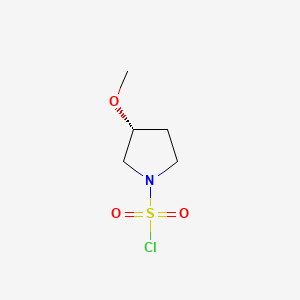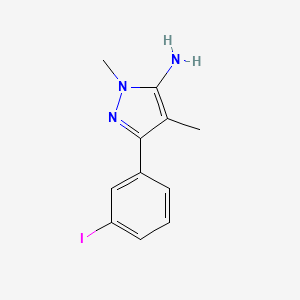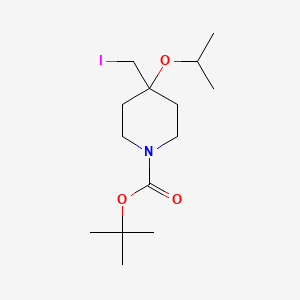
tert-Butyl 4-(iodomethyl)-4-isopropoxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of functional groups such as tert-butyl, iodomethyl, and propan-2-yloxy makes this compound a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by esterification and iodination. The reaction conditions often require the use of strong bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is crucial for maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium iodide, potassium carbonate, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound may be used to study the effects of piperidine derivatives on biological systems. Its structure allows for interactions with various biological targets, providing insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable building block in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry or other applications. Detailed studies are required to elucidate the exact mechanisms and effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl 4-(chloromethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
- tert-butyl 4-(bromomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
- tert-butyl 4-(fluoromethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-(iodomethyl)-4-(propan-2-yloxy)piperidine-1-carboxylate lies in its iodomethyl group, which provides distinct reactivity compared to its chloro, bromo, and fluoro counterparts
Propiedades
Fórmula molecular |
C14H26INO3 |
|---|---|
Peso molecular |
383.27 g/mol |
Nombre IUPAC |
tert-butyl 4-(iodomethyl)-4-propan-2-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26INO3/c1-11(2)18-14(10-15)6-8-16(9-7-14)12(17)19-13(3,4)5/h11H,6-10H2,1-5H3 |
Clave InChI |
MBTGNJWALHXBDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1(CCN(CC1)C(=O)OC(C)(C)C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


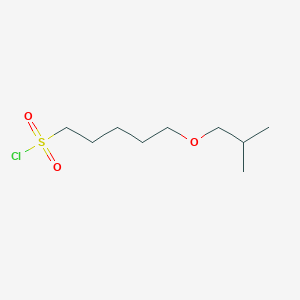


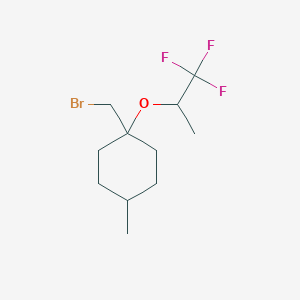
![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)



![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
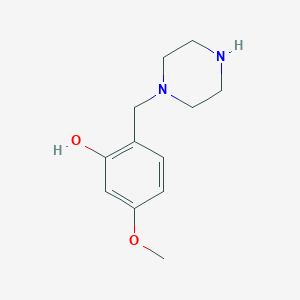

![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
